Meriolin 16 is a synthetic derivative of the meriolin compound family, specifically derived from meriolin 31. This compound has garnered attention due to its significant cytotoxic potential, particularly in inducing apoptosis in cancer cell lines such as Jurkat leukemia and Ramos lymphoma cells. Meriolin derivatives are classified as kinase inhibitors, demonstrating pronounced activity against various cyclin-dependent kinases. The introduction of an additional methoxy group in meriolin 16 enhances its efficacy compared to its predecessors, making it a promising candidate for further research in cancer therapeutics.
Meriolin 16 was synthesized by researchers at the University of Lyon and ManRos Therapeutics, with contributions from Dr. Laurent Meijer’s laboratory. It belongs to a broader class of compounds known as 3-(pyrimidin-4-yl)-7-azaindoles, which are hybrids of naturally occurring alkaloids such as variolins and meridianins. These compounds have shown enhanced selectivity and potency in inhibiting cyclin-dependent kinases compared to their natural counterparts .
The synthesis of meriolin 16 involves a concise two-step process starting from 4-methoxy 7-azaindole:
Meriolin 16 features a complex molecular structure characterized by the following key elements:
The molecular formula for meriolin 16 is , and it has a molecular weight of approximately .
Meriolin 16 exhibits significant reactivity through its ability to interact with various biological targets:
The mechanism through which meriolin 16 induces apoptosis appears to be multifaceted:
Meriolin 16 is characterized by:
Key chemical properties include:
Data on melting point or boiling point is not extensively documented but can be inferred from similar compounds within the meriolin class .
Meriolin 16 shows promise in several scientific applications:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 15145-06-9